TG4-155

Descripción general

Descripción

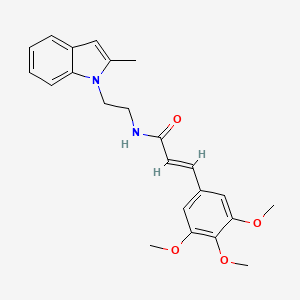

TG4-155 es un antagonista potente y selectivo del subtipo de receptor de prostaglandina E2 EP2. Este compuesto es permeable al cerebro y ha mostrado un potencial significativo en la investigación científica, particularmente en los campos del cáncer, la inflamación y la neuroprotección .

Mecanismo De Acción

TG4-155 ejerce sus efectos al antagonizar el subtipo de receptor de prostaglandina E2 EP2. Este receptor es un receptor acoplado a proteína G involucrado en varios procesos fisiológicos y patológicos, incluida la inflamación, la percepción del dolor y la progresión del cáncer. Al bloquear EP2, this compound inhibe las vías de señalización descendentes mediadas por monofosfato de adenosina cíclico (AMPc) y proteína quinasa A (PKA), lo que lleva a una reducción de la inflamación y la neuroprotección .

Métodos De Preparación

TG4-155 se puede sintetizar a través de una serie de reacciones químicas que involucran alquilación y amidación. La ruta sintética típicamente comienza con 2-metil-1H-indol y clorhidrato de 2-cloroetilamina, que se condensan en presencia de hidróxido de sodio. Esto es seguido por una reacción de amidación facilitada por CDI con ácido 3,4,5-trimetoxifenilacrílico

Análisis De Reacciones Químicas

TG4-155 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, particularmente en el nitrógeno del indol o el nitrógeno de la amida. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el dimetilsulfóxido y catalizadores como el paladio sobre carbono. .

Aplicaciones Científicas De Investigación

TG4-155 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del Cáncer: Se ha demostrado que suprime significativamente la proliferación de células cancerosas inducida por prostaglandina E2 en líneas celulares de cáncer de próstata humano.

Neuroprotección: This compound reduce el daño neuronal en el hipocampo cuando se administra en ratones después del estado epiléptico inducido por pilocarpina.

Investigación General: This compound se utiliza en varios ensayos de viabilidad celular y estudios in vivo para explorar sus efectos en diferentes vías biológicas

Comparación Con Compuestos Similares

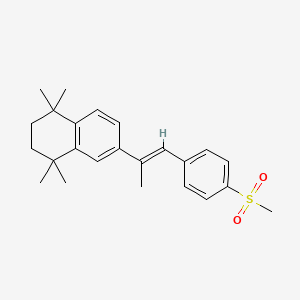

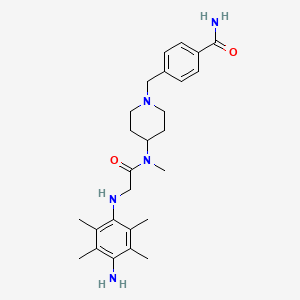

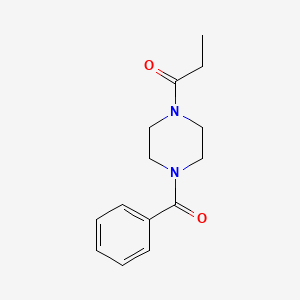

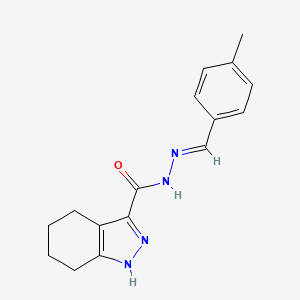

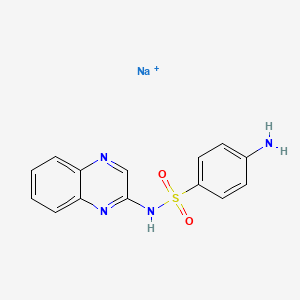

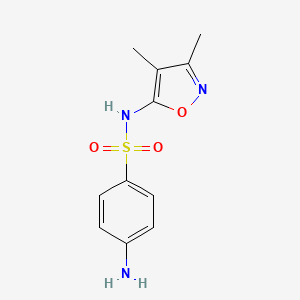

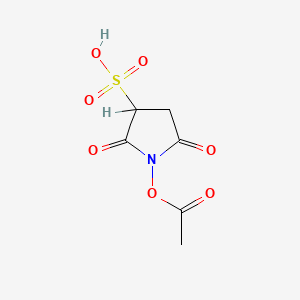

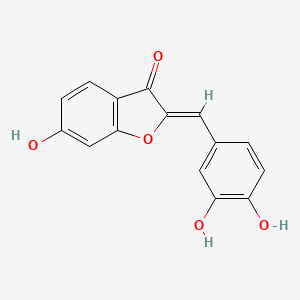

TG4-155 es único debido a su alta selectividad para el receptor EP2 sobre otros receptores de prostaglandinas como EP1, EP3, EP4 y DP1. Compuestos similares incluyen:

This compound destaca por su permeabilidad al cerebro y su alta selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica .

Propiedades

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?

A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as this compound, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, this compound inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].

Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?

A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using this compound demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].

Q3: How does this compound impact microglial activation and inflammatory responses?

A3: this compound demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, this compound effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that this compound may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.

Q4: Does this compound influence osteoclast formation and bone health?

A4: Research suggests that EP2 antagonists, including this compound, can inhibit RANKL-induced osteoclast formation in vitro []. This compound, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].

Q5: What are the potential applications of this compound in treating gliomas?

A5: While the provided abstracts do not directly address the use of this compound in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including this compound, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)